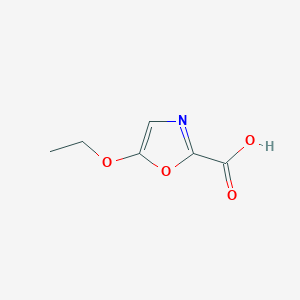

5-Ethoxyoxazole-2-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-ethoxy-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-2-10-4-3-7-5(11-4)6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYBYAJILNABIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498187 | |

| Record name | 5-Ethoxy-1,3-oxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68208-10-6 | |

| Record name | 5-Ethoxy-2-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68208-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-1,3-oxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Ethoxyoxazole 2 Carboxylic Acid

Multi-Step Synthesis from Precursors

The formation of the 5-ethoxyoxazole-2-carboxylic acid structure often commences with simpler, non-cyclic molecules that undergo cyclization and further chemical transformation. Two key methods in this category are the cyclodehydration of an N-ethoxalylglycinate derivative followed by hydrolysis, and the alkaline hydrolysis of a corresponding ester.

Synthesis via N-Ethoxalylglycinate Cyclodehydration and Subsequent Hydrolysis

A prevalent and effective pathway to this compound involves the cyclization of diethyl N-oxalylglycinate. This process typically employs a dehydrating agent to facilitate the formation of the oxazole (B20620) ring. The resulting ethyl 5-ethoxyoxazole-2-carboxylate is then hydrolyzed to afford the final carboxylic acid product.

One established procedure entails the reaction of ethyl glycinate (B8599266) with diethyl oxalate (B1200264) to produce diethyl N-oxalylglycinate. This intermediate is subsequently treated with a dehydrating agent like phosphorus pentoxide (P2O5) to induce cyclodehydration and form ethyl 5-ethoxyoxazole-2-carboxylate. The final step involves the hydrolysis of the ester group to the carboxylic acid.

Preparation through Ester Alkaline Hydrolysis and Acid Precipitation Methodologies

This widespread method centers on the saponification of an ester of this compound, typically ethyl 5-ethoxyoxazole-2-carboxylate. nih.gov The ester is treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol (B145695) or a water-organic solvent mixture. wikipedia.orgchemguide.co.uklibretexts.orglumenlearning.com This reaction cleaves the ester linkage, yielding the corresponding carboxylate salt (e.g., sodium 5-ethoxyoxazole-2-carboxylate). wikipedia.orgchemguide.co.uklibretexts.orglumenlearning.comsavemyexams.com

Following the complete hydrolysis of the ester, the reaction mixture is acidified. wikipedia.orgsavemyexams.com The addition of a strong acid, like hydrochloric acid, protonates the carboxylate salt, leading to the precipitation of the desired this compound. savemyexams.com The solid product is then isolated by filtration, washed, and dried. This method is favored for its generally high yields and operational simplicity. savemyexams.com

Table 1: Ester Alkaline Hydrolysis and Acid Precipitation

| Starting Material | Reagents | Key Steps | Product |

| Ethyl 5-ethoxyoxazole-2-carboxylate | 1. NaOH or KOH (Alkaline Hydrolysis)2. HCl (Acid Precipitation) | 1. Saponification of the ester to form the carboxylate salt.2. Acidification to precipitate the carboxylic acid. | This compound |

Functional Group Introduction and Strategic Derivatization

The modification of the 5-ethoxyoxazole (B79106) ring system by introducing various functional groups is a key strategy for creating analogs with potentially improved or different biological activities. Bromination is a common example of such a derivatization.

Bromination Reactions for Substituted this compound Analogs

The 5-ethoxyoxazole ring can undergo electrophilic substitution reactions. For example, bromination can be used to introduce a bromine atom onto the oxazole ring, yielding substituted analogs. The position of bromination is determined by the reaction conditions and the directing effects of the existing substituents on the ring. While the direct bromination of this compound is not extensively detailed in the provided results, the Hell-Volhard-Zelinskii reaction is a well-established method for the α-bromination of carboxylic acids using bromine and a phosphorus trihalide catalyst. libretexts.orgpressbooks.publibretexts.org This reaction proceeds through the formation of an acid bromide enol, which is more reactive towards bromination than the carboxylic acid itself. libretexts.orgpressbooks.pub

Catalytic Approaches in Oxazole Ring Formation (e.g., DMAP catalysis)

The efficiency of the cyclodehydration step to form the oxazole ring can be significantly enhanced by using catalysts. 4-Dimethylaminopyridine (DMAP) is a well-known and highly effective catalyst for various acylation and esterification reactions, and it can also facilitate the cyclization to form the oxazole core. nih.govnih.gov In the synthesis of oxazoles from carboxylic acids and isocyanoacetates, DMAP can be used as a base and has been shown to significantly increase the yield of the oxazole product. nih.gov The reaction proceeds through the in situ formation of an acylpyridinium salt, which then reacts with the isocyanoacetate to form the oxazole ring. nih.gov

Process Optimization and Scalability Considerations in Synthesis

For the large-scale production of this compound, optimizing the synthetic route is essential. This entails maximizing yield, minimizing reaction times, utilizing cost-effective and readily available starting materials, and ensuring the process is safe and environmentally friendly.

Key areas for optimization include:

When scaling up the synthesis from the laboratory to industrial production, careful consideration of heat and mass transfer, as well as the safe handling of large quantities of chemicals, is critical. The selection of appropriate equipment and the development of robust, reproducible procedures are paramount for a successful and economically viable large-scale synthesis.

Addressing Solubility Challenges in Reaction Systems

The solubility of reactants, intermediates, and the final product is a critical factor that significantly influences reaction rates, yields, and the ease of product isolation and purification in the synthesis of this compound. Carboxylic acids, in general, exhibit variable solubility in organic solvents, which can be further complicated by the presence of the oxazole ring. researchgate.net

One of the primary challenges is the solubility of the starting materials. For instance, the synthesis may involve the cyclization of an N-acylamino acid precursor. The solubility of these precursors in non-polar aprotic solvents, which are often favored for dehydration and cyclization reactions, can be limited. This can lead to heterogeneous reaction mixtures, resulting in slower reaction rates and incomplete conversions.

To address these challenges, several strategies can be employed:

Solvent Selection and Optimization: A systematic screening of solvents is crucial. A mixture of polar and non-polar solvents can be utilized to achieve a balance between reactant solubility and reaction compatibility. For example, the use of co-solvents like tetrahydrofuran (B95107) (THF) or dioxane with less polar solvents such as toluene (B28343) or dichloromethane (B109758) can enhance the solubility of polar starting materials.

Use of Phase-Transfer Catalysts: In biphasic reaction systems, phase-transfer catalysts (PTCs) can facilitate the transport of reactants from an aqueous or solid phase to an organic phase where the reaction occurs. This can be particularly useful when dealing with ionic or highly polar starting materials.

Temperature Control: Adjusting the reaction temperature can significantly impact solubility. While higher temperatures generally increase solubility, they can also lead to undesired side reactions or decomposition of thermally sensitive intermediates. Therefore, careful optimization of the temperature profile is essential.

In Situ Generation of Reactive Intermediates: To circumvent the poor solubility of certain intermediates, they can be generated in situ. This approach avoids the need to isolate and dissolve a potentially insoluble compound, thereby maintaining a homogeneous reaction environment.

The following table summarizes a hypothetical solvent screening for a key cyclization step in the synthesis of an ethoxyoxazole intermediate, illustrating the impact of solvent choice on reaction yield.

| Solvent System | Reactant Solubility | Reaction Yield (%) |

| Toluene | Low | 45 |

| Dichloromethane | Moderate | 65 |

| Tetrahydrofuran (THF) | High | 80 |

| THF/Toluene (1:1) | Moderate-High | 85 |

| Dioxane | High | 78 |

This table is illustrative and based on general principles of organic synthesis.

Industrial-Scale Methodologies for Ethoxyoxazole Intermediates

The transition from laboratory-scale synthesis to industrial production of ethoxyoxazole intermediates requires robust, scalable, and cost-effective methodologies. A key intermediate in the synthesis of related compounds is 4-methyl-5-ethoxy oxazole ethyl ester, and the methods for its production can provide valuable insights for the industrial synthesis of this compound precursors. google.com

One prominent industrial approach involves the cyclization of N-ethoxy oxalyl-α-amino acid alkyl esters. google.com This method focuses on achieving high efficiency and purity to meet the demands of large-scale manufacturing.

Key aspects of industrial-scale methodologies include:

Raw Material Selection: The choice of starting materials is critical for cost-effectiveness and process efficiency. For instance, using readily available and less hazardous reagents is a primary consideration.

Reaction Conditions Optimization: Industrial processes are meticulously optimized to maximize yield and minimize reaction times. This includes fine-tuning parameters such as reaction temperature, pressure, and catalyst loading. A Chinese patent describes a method for preparing 4-methyl-5-ethoxy oxazole ethyl ester using a cyclization system of phosphorus oxychloride and triethylamine, with the addition of a catalytic amount of 4-dimethylamino-pyridine (DMAP). google.com This system was shown to be highly efficient.

Process Safety and Environmental Considerations: Large-scale synthesis necessitates a strong focus on safety and minimizing environmental impact. This involves selecting less toxic solvents and reagents and implementing efficient waste management protocols. The use of triphosgene, for example, while effective in some cyclization reactions, is often avoided in large-scale production due to its high toxicity. google.com

Purification Techniques: Developing scalable and efficient purification methods is crucial. Crystallization is often preferred over chromatographic methods for large-scale purification due to its lower cost and higher throughput.

The table below outlines a comparison of different cyclization systems for the synthesis of an ethoxyoxazole intermediate, based on reported data. google.com

| Cyclization System | Reaction Time (hours) | Molar Yield (%) | Remarks |

| Triphosgene/Triethylamine/Dichloromethane | 9 | 81 | Raw material reaction is incomplete. |

| Phosphorus oxychloride/Triethylamine/DMAP | Not specified | >81 (implied) | Short reaction time, high preference and purity. |

Data adapted from Chinese patent CN103435568A for a related ethoxyoxazole ester. google.com

The development of such optimized industrial methodologies is essential for the economically viable production of this compound and its intermediates, paving the way for their application in various fields.

Mechanistic Investigations of 5 Ethoxyoxazole 2 Carboxylic Acid Reactivity

Pericyclic Reactions: Diels-Alder Cycloadditions

The oxazole (B20620) ring, particularly when substituted with an ethoxy group at the 5-position, can function as a 2-aza-1,3-diene in [4+2] cycloaddition reactions, a process known as the Kondrateva pyridine (B92270) synthesis. This pathway is a powerful tool for constructing substituted pyridine rings.

Decarboxylative Hetero-Diels-Alder Reactions with Dienophiles (e.g., diethyl maleate)

A key reaction of 5-Ethoxyoxazole-2-carboxylic acid is its thermal [4+2] cycloaddition with dienophiles. acs.org When heated with dienophiles such as diethyl maleate (B1232345) or dimethyl (Z)-but-2-enedioate, the reaction proceeds through a decarboxylative pathway. acs.orgfigshare.com The process is initiated by the thermal decarboxylation of the carboxylic acid, which commences around 70°C, releasing carbon dioxide and forming 5-ethoxyoxazole (B79106) as a reactive intermediate. acs.org This intermediate then undergoes a hetero-Diels-Alder reaction with the dienophile to produce a substituted pyridine. acs.org For instance, the reaction with dimethyl (Z)-but-2-enedioate at 100°C yields the corresponding pyridine-3,4-dicarboxylate in good yield. acs.org This method has been utilized as an approach for synthesizing pyridinols, which are precursors to modified pyridoxine (B80251) (Vitamin B6) analogues. figshare.comresearchgate.net

The table below summarizes a typical decarboxylative Diels-Alder reaction of this compound.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| This compound | Dimethyl (Z)-but-2-enedioate | 100°C, 5 hours, N₂ atmosphere | Dimethyl 5-ethoxy-2-methylpyridine-3,4-dicarboxylate | 76% acs.org |

Regioselectivity and Stereochemistry in Cycloaddition Processes

While the reaction of 5-ethoxyoxazole with a symmetrical dienophile like diethyl maleate does not raise questions of regioselectivity, the principles of such cycloadditions are well-established. Generally, the regioselectivity of Diels-Alder reactions is governed by the electronic properties of the substituents on both the diene and the dienophile, often explained by frontier molecular orbital (FMO) theory. wikipedia.org The reaction favors the alignment of the atoms with the largest orbital coefficients in the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The stereochemistry of Diels-Alder reactions is also highly specific. The configuration of the substituents on the dienophile is preserved in the cyclohexene (B86901) product. masterorganicchemistry.comlibretexts.org Furthermore, when cyclic dienes are used, there is often a preference for the endo product over the exo product, a phenomenon attributed to favorable secondary orbital overlap in the transition state. libretexts.orglibretexts.org Specific stereochemical outcomes for the cycloaddition of 5-ethoxyoxazole have not been detailed in the reviewed literature.

Influence of Substituents on Reaction Pathways (e.g., Ethyl Ester vs. Carboxylic Acid in Decarboxylation)

The substituent at the C-2 position of the 5-ethoxyoxazole ring has a profound influence on the reaction pathway. The presence of a carboxylic acid is critical for the decarboxylation step that precedes the cycloaddition. figshare.comresearchgate.net If the cycloaddition is performed with the ethyl ester of this compound (5-ethoxy-2-carboethoxyoxazole), the initial decarboxylation is no longer possible. figshare.comresearchgate.net Consequently, the carboethoxy group is retained in the final structure, appearing at the 6-position of the resulting pyridinol product. figshare.comresearchgate.net This demonstrates that the C-2 carboxylic acid group is not merely a passive substituent but an active participant that dictates the ultimate structure of the product by enabling a decarboxylative entry into the Diels-Alder reaction.

Computational Analysis of Diels-Alder Condensation Mechanisms

Specific computational analyses of the Diels-Alder condensation involving this compound are not extensively documented. However, computational studies on simpler systems, such as the reaction between oxazole and ethylene, provide valuable insights. figshare.comresearchgate.net These studies confirm that the Diels-Alder reaction is facilitated by the addition of Brønsted or Lewis acids to the oxazole nitrogen, which lowers the activation barrier and the HOMO-LUMO energy gap. nih.gov Oxazoles are generally shown to be versatile compounds that can participate in Diels-Alder reactions with olefins to generate pyridine derivatives. researchgate.net These theoretical findings support the general viability of the oxazole ring as a diene component in such cycloadditions.

Substitution and Ring-Opening Pathways

Electrophilic and Nucleophilic Substitution Dynamics at the Oxazole Core

The substitution chemistry of the 5-ethoxyoxazole core and its derivatives presents certain challenges. Attempts to introduce substituents onto the oxazole ring prior to cycloaddition have been explored. For example, the synthesis of 4-bromo-5-ethoxyoxazole-2-carboxylic acid was achieved via bromination of the corresponding ester followed by hydrolysis. figshare.comresearchgate.net However, the subsequent reaction of this brominated oxazole with diethyl maleate yielded a complex product mixture from which the desired target could not be isolated, suggesting that electrophilic substitution on the oxazole ring can complicate the subsequent cycloaddition pathway. figshare.comresearchgate.net

Nucleophilic substitution reactions are also pertinent, particularly on the pyridine ring formed after the cycloaddition. In studies on derivatives of the pyridinol product, it was observed that a bromine atom at the 6-position of the pyridine ring resisted substitution by nucleophiles like alkanetellurolates, even under forcing conditions. researchgate.net In a broader context for related oxazole compounds, nucleophilic substitution reactions are a standard method for introducing various functionalities, utilizing leaving groups such as halogens (chloro, bromo, iodo) or sulfonate esters. nih.gov

Hydrolytic Ring-Opening Mechanisms and Stability Implications of Ethoxy-substituted Oxazoles

The stability of the oxazole ring, particularly when substituted with an ethoxy group, is a critical factor in its chemical behavior and potential applications. Research into ethoxy-substituted oxazole carboxylic acids reveals significant stability toward hydrolytic conditions, a characteristic not shared by all substituted oxazoles.

Specifically, 5-ethoxyoxazole derivatives have demonstrated notable resistance to hydrolytic ring-opening during aqueous workup and purification procedures. nih.gov The primary reason for this enhanced stability is believed to be the presence of the ethyl substituent on the oxygen at the 5-position. This substitution effectively prevents the isomerization of the oxazole to a β-dicarbonyl intermediate, a key step in the hydrolytic degradation pathway of related compounds like 5-hydroxyoxazoles. nih.gov In contrast, 5-hydroxyoxazole-4-carboxylic acid derivatives are known to be unstable, readily undergoing both hydrolytic ring-opening and decarboxylation. nih.gov

Attempts to deprotect other related oxazole systems, such as a tert-butyl-protected oxazole, under acidic conditions (using trifluoroacetic acid or hydrochloric acid) have been shown to result in rapid hydrolytic ring-opening, yielding aminomalonic acid derivatives. nih.gov This highlights the crucial role of the substituent at the 5-position in dictating the stability of the oxazole ring in aqueous and acidic environments. The ethoxy group provides a stabilizing effect that is essential for the integrity of the molecule during synthesis and handling. nih.gov

| Compound Type | Observed Stability in Aqueous/Acidic Media | Plausible Reason for Observation | Reference |

|---|---|---|---|

| 5-Ethoxyoxazole Carboxylic Acid | Stable toward aqueous workup and purification. | The ethoxy group prevents isomerization to a reactive β-dicarbonyl intermediate. | nih.gov |

| 5-Hydroxyoxazole Carboxylic Acid | Unstable; undergoes hydrolytic ring-opening and decarboxylation. | Can readily tautomerize to the keto form (azlactone), which is susceptible to hydrolysis and decarboxylation. | nih.gov |

| tert-Butyl-protected 5-Oxazolone | Unstable; undergoes rapid hydrolytic ring-opening under acidic conditions. | Acid-labile protecting group is removed, leading to an unstable intermediate that hydrolyzes. | nih.gov |

Decarboxylation Kinetics and Thermodynamics

The propensity of an oxazole carboxylic acid to undergo decarboxylation is not inherent to the ring itself but is heavily influenced by a combination of electronic, steric, and environmental factors.

Electronic Effects: The electron density within the oxazole ring plays a significant role in the stability of the C-COOH bond. Increased electron density in the imidazolium (B1220033) ring, a related heterocyclic system, has been shown to enhance the stability of an N-heterocyclic carbene-CO₂ adduct, making it less prone to decarboxylation. nih.gov This principle can be extended to oxazoles, where electron-donating groups (EDGs) attached to the ring would be expected to stabilize the molecule and suppress decarboxylation. Conversely, electron-withdrawing groups (EWGs) can destabilize the carboxylate and may facilitate its removal. researchgate.net

Steric Hindrance: The steric bulk of substituents near the carboxylic acid group can influence the rate of decarboxylation. In studies of imidazolium carboxylates, increasing the steric bulk on the N-substituents was found to increase the tendency to decarboxylate. nih.gov This is potentially due to steric strain being released upon the loss of the carboxylate group. Single crystal X-ray analysis has shown that the C-CO₂ bond length can increase as bulky substituents rotate towards the carboxylate moiety, suggesting that this rotation may be involved in the bond-breaking event. nih.gov

Reaction Medium and pH: The acidity of the medium is a critical factor. Kinetic studies on the decarboxylation of related heterocyclic acids, such as thiazole-5-carboxylic acids, show that the reaction can proceed through different mechanisms depending on the proton activity. rsc.org At certain pH levels, the reaction may be a unimolecular process involving the zwitterion, while in other ranges, it can be a bimolecular protiodecarboxylation. rsc.org The specific mechanism that predominates will dictate the rate and conditions under which decarboxylation occurs.

Position of the Carboxylic Acid: The position of the -COOH group on the oxazole ring (C2, C4, or C5) is fundamentally important. The electronic environment and proximity to the ring heteroatoms are different at each position, which directly impacts the stability of the carboxylate and the activation energy required for its removal.

| Factor | Effect on Decarboxylation Rate | Underlying Principle | Reference |

|---|---|---|---|

| Electron-Donating Groups (EDGs) on Ring | Decrease | Increases electron density in the ring, stabilizing the C-COOH bond. | nih.govresearchgate.net |

| Electron-Withdrawing Groups (EWGs) on Ring | Increase | Decreases electron density, weakening the C-COOH bond. | researchgate.net |

| Increased Steric Bulk near -COOH | Increase | Release of steric strain upon loss of CO₂; may distort the C-COOH bond. | nih.gov |

| pH / Proton Activity | Variable | Determines the dominant reaction mechanism (e.g., unimolecular vs. bimolecular). | rsc.orgsemanticscholar.org |

Controlling the decarboxylation of oxazole carboxylic acids is essential for both synthetic applications and for ensuring the stability of final products. Strategies exist to either prevent this reaction or to encourage it, depending on the desired outcome.

Suppression of Decarboxylation: To maintain the carboxylic acid functionality, several strategies can be employed.

Electronic Stabilization: The introduction of electron-donating groups to the oxazole ring can increase its electron density, thereby strengthening the bond to the carboxyl group and making the molecule more resistant to decarboxylation. nih.gov

Avoidance of High Temperatures: Since decarboxylation is often thermally induced (thermolysis), conducting reactions at lower temperatures can prevent the unwanted loss of CO₂. nih.govresearchgate.net

pH Control: Maintaining the pH of the reaction medium within a range that disfavors the operative decarboxylation mechanism can be an effective control strategy. rsc.orgsemanticscholar.org

Synthetic Strategy: During the synthesis of the oxazole ring itself, choosing reaction pathways that avoid harsh, decarboxylating conditions is crucial. For instance, turning to the cyclization of a diester intermediate was used as a means to avoid decarboxylation during the formation of an oxazole ring system. nih.gov

Promotion of Decarboxylation: In some synthetic contexts, decarboxylation is a desired step.

Thermal Methods: Simply heating the carboxylic acid, sometimes in the presence of a catalyst or a reagent like soda lime, is a classic method for promoting decarboxylation. nih.govlibretexts.org

Catalysis: Various metal catalysts are effective at promoting decarboxylation, often under milder conditions than uncatalyzed thermolysis. These include catalysts based on copper, silver, and cobalt. organic-chemistry.orgacs.orgresearchgate.net For example, silver-catalyzed oxidative decarboxylation has been used in the synthesis of oxazoles. acs.org

Microwave Irradiation: The use of microwave irradiation can significantly accelerate the rate of decarboxylation, often reducing reaction times from hours to minutes. organic-chemistry.org

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient method for the decarboxylation of certain carboxylic acids, expanding the range of compatible functional groups. organic-chemistry.org

| Goal | Strategy | Description | Reference |

|---|---|---|---|

| Suppression | Electronic Stabilization | Incorporate electron-donating groups (EDGs) onto the oxazole ring. | nih.gov |

| Avoid Harsh Conditions | Use lower reaction temperatures and control pH to avoid mechanisms favored by high proton activity. | rsc.orgsemanticscholar.orgnih.gov | |

| Alternative Synthetic Routes | Design syntheses that do not generate intermediates prone to decarboxylation, e.g., by using protected groups or different cyclization strategies. | nih.gov | |

| Promotion | Thermal/Irradiation | Apply heat (thermolysis) or use microwave irradiation to provide the activation energy for CO₂ loss. | nih.govorganic-chemistry.org |

| Metal Catalysis | Employ catalysts such as those based on Cu, Ag, or Co to lower the activation barrier. | organic-chemistry.orgacs.orgresearchgate.net | |

| Photoredox Catalysis | Utilize visible light and a photocatalyst for a mild and selective decarboxylation reaction. | organic-chemistry.org |

Transformative Applications in Synthetic Organic Chemistry

Construction of Diverse Heterocyclic Frameworks

The oxazole (B20620) ring system, particularly when substituted with an alkoxy group at the 5-position, serves as a reactive diene in cycloaddition reactions, providing a powerful tool for the synthesis of various heterocyclic structures.

The hetero-Diels-Alder reaction of 5-alkoxyoxazoles, such as 5-ethoxyoxazole (B79106), is a cornerstone method for synthesizing substituted pyridine (B92270) and pyridinol frameworks. researchgate.netacsgcipr.org In these reactions, the oxazole acts as an azadiene, reacting with a dienophile (typically an alkene or alkyne) to form a bicyclic adduct. This intermediate is often unstable and undergoes a spontaneous retro-Diels-Alder reaction, losing a small molecule like ethanol (B145695) to aromatize into the final pyridine product. acsgcipr.org

This methodology provides a direct, single-step route to polysubstituted 3-hydroxypyridines, which are valuable structural motifs. researchgate.net The reaction can be catalyzed by Lewis acids, such as Neodymium(III) triflate, and demonstrates good tolerance for various functional groups. researchgate.net The versatility of this approach has been applied to the synthesis of a wide range of pyridine derivatives by varying the dienophile and the substituents on the oxazole ring. researchgate.net

Table 1: Examples of Diels-Alder Reactions with 5-Ethoxyoxazoles

| Dienophile | Resulting Pyridine Derivative | Notes | Reference |

| Dimethyl maleate (B1232345) | Pyridoxine (B80251) analogue | Followed by reduction and oxidation steps. | researchgate.net |

| α,β-Unsaturated nitriles | Vitamin B6 analogue precursor | Key step in a total synthesis approach. | abertay.ac.uk |

| Various alkenes | Polysubstituted 3-hydroxypyridines | General and efficient one-step process. | researchgate.net |

While renowned for pyridine synthesis, the reactivity of 5-alkoxyoxazoles extends to the formation of other important heterocyclic scaffolds. For instance, the thermal reaction of oxazoles with acetylenes can lead to the formation of furan (B31954) derivatives. researchgate.net Furans are significant structural motifs found in numerous biologically active compounds and are considered valuable platform molecules derived from biomass. umw.edu.plijabbr.com

Furthermore, the oxazole ring can be manipulated to generate other five-membered heterocycles. While specific examples for 5-ethoxyoxazole-2-carboxylic acid are less common, related oxazole chemistry demonstrates the potential for forming structures like oxadiazolines and pyrrolidines through different reaction pathways, such as cycloadditions with various dipolarophiles or through multi-step synthetic sequences. For example, 1,3-dipolar cycloaddition reactions are a powerful method for constructing five-membered rings like pyrrolidines. mdpi.com

Utility in the Synthesis of Bioactive Molecule Precursors

The pyridine and other heterocyclic frameworks readily accessible from this compound are central to many biologically active molecules, including vitamins, pharmaceuticals, and agrochemicals.

One of the most significant applications of the Diels-Alder reaction of 5-ethoxyoxazoles is in the total synthesis of pyridoxine (Vitamin B6) and its analogues. researchgate.netabertay.ac.uk Vitamin B6, in its biologically active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP), is crucial for over 100 enzymatic reactions, primarily in protein metabolism. nih.govoregonstate.edudrugbank.com

The cycloaddition reaction between a 5-ethoxyoxazole and a suitable dienophile constructs the core pyridine ring of the vitamin. researchgate.net Subsequent chemical modifications, such as reduction and phosphorylation, convert the initial cycloadduct into the desired Vitamin B6 analogue. researchgate.net This synthetic strategy has been instrumental in creating a variety of analogues for studying enzymatic mechanisms and developing compounds with potential therapeutic activities, such as modulating cellular proliferation or providing neuroprotection. abertay.ac.uknih.govnih.gov

The substituted pyridine core is one of the most prevalent heterocyclic structures in pharmaceutical and agrochemical products. nih.gov The ability of this compound to efficiently generate this scaffold makes it a valuable intermediate in medicinal and agricultural chemistry.

The furan scaffold, also accessible from oxazole precursors, is another key structure in drug discovery, with derivatives exhibiting a wide array of biological activities including anticancer and antimicrobial effects. ijabbr.comnih.gov The synthetic utility of oxazoles provides a route to novel compounds for these applications. For example, substituted pyridines are key components in drugs targeting a range of conditions, and their synthesis via methods like the aza-Diels-Alder reaction is a key strategy for accessing diverse chemical libraries for screening. researchgate.netnih.gov Similarly, thiazole (B1198619) derivatives, which share structural similarities with oxazoles, are found in numerous approved drugs, highlighting the importance of such five-membered heterocyclic building blocks in drug development. nih.govdntb.gov.ua

Integration into Multi-Component and Domino Reactions

The reactivity of this compound and related compounds makes them ideal candidates for use in multi-component reactions (MCRs) and domino (or cascade) reactions. These advanced synthetic strategies involve the formation of multiple chemical bonds in a single operation, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. mdpi.comnih.gov

An MCR could involve the in situ generation of a 5-alkoxyoxazole which then immediately undergoes a cycloaddition with another component in the reaction mixture. For example, a three-component reaction for pyridine synthesis has been developed based on the Diels-Alder reactions of 2-azadienes, which are structurally related to the oxazole diene system. nih.gov Such strategies allow for the rapid assembly of complex molecular architectures from simple starting materials. nih.govrsc.org The development of domino reactions that incorporate oxazole cycloadditions provides a powerful and efficient pathway to novel heterocyclic systems, including those with potential applications in materials science and medicinal chemistry. nih.govrsc.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional geometry and electronic landscape of oxazole (B20620) derivatives. For a molecule like 5-ethoxyoxazole-2-carboxylic acid, methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to perform geometry optimization and calculate electronic properties. irjweb.com

These calculations yield the most stable conformation of the molecule by minimizing its energy. Key outputs include optimized bond lengths, bond angles, and dihedral angles. For the oxazole ring, calculations on similar structures reveal that the ring is nearly planar, a characteristic feature that influences its aromaticity and reactivity. irjweb.com

The electronic structure is described through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, such as around the oxygen and nitrogen atoms of the oxazole ring, while regions of positive potential (blue) highlight electron-poor areas. irjweb.com

| Parameter | Calculated Value (Representative) | Description |

|---|---|---|

| C2-C=O Bond Length | ~1.48 Å | Bond connecting the oxazole ring to the carboxylic carbon. |

| C4-C5 Bond Length | ~1.36 Å | Double bond character within the oxazole ring. |

| O1-C2 Bond Length | ~1.35 Å | Bond between the ring oxygen and the carbon bearing the acid group. |

| N3-C4 Bond Length | ~1.39 Å | Bond adjacent to the ethoxy-substituted carbon. |

| O-C-C-O (Carboxyl) Dihedral Angle | ~180° | Indicates a planar arrangement of the carboxylic acid group relative to the ring. |

| HOMO-LUMO Energy Gap | ~4.8 eV | Reflects the electronic stability and reactivity of the molecule. irjweb.com |

Mechanistic Simulations of Reaction Pathways

Computational modeling is essential for investigating the mechanisms of chemical reactions, allowing for the identification of transition states and the mapping of reaction energy profiles.

The formation of the oxazole ring itself is a key transformation that can be studied computationally. The synthesis of substituted oxazoles often involves cyclization reactions. For instance, computational studies on the formation of related benzoxazole-2-carboxylates from 2-aminophenol (B121084) derivatives have been performed using DFT methods (e.g., CPCM/M06-2X/6-311++G(d,p)//B3LYP/6-31+G(d,p)) to model the potential energy surface. researchgate.netmarmara.edu.tr Such analyses can elucidate the preference for specific reaction pathways, like a 5-endo-trig over a 6-exo-trig cyclization, by calculating the activation energies of the competing transition states. researchgate.netmarmara.edu.tr

For this compound, a plausible synthetic route involves the reaction of an activated carboxylic acid with an isocyanoacetate derivative. nih.govacs.org The mechanism would likely proceed through nucleophilic attack, formation of an intermediate, and subsequent cyclization to form the oxazole ring. acs.org Theoretical modeling can pinpoint the structure of the transition state for the key cyclization step, providing geometric details and the energy barrier for the reaction. Similarly, isomerization reactions, such as the conversion of isoxazoles to oxazoles, have been shown through DFT calculations to proceed via high-energy intermediates like azirines and nitrile ylides, with the reaction route being highly dependent on the substituents and conditions. researchgate.net

Carboxylic acids attached to heterocyclic rings can undergo decarboxylation (loss of CO₂) upon heating. Computational chemistry can map the entire energy landscape for this process. For related heterocyclic systems like 2-aminothiazole-5-carboxylic acids, kinetic studies suggest that decarboxylation can proceed through different mechanisms depending on the conditions, such as a unimolecular pathway involving a zwitterionic intermediate or a bimolecular pathway. rsc.org

A computational study of the decarboxylation of this compound would involve locating the transition state for the C-C bond cleavage. The energy landscape map would illustrate the energy of the reactant, any intermediates (such as a zwitterion or an enol-type structure), the transition state, and the final products. This mapping helps to determine the activation energy (Ea) of the reaction, which dictates the reaction rate and the temperature at which decarboxylation becomes significant.

Spectroscopic Property Prediction and Validation

One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties, which serves as a crucial tool for structure verification when compared with experimental data.

The prediction of ¹³C NMR chemical shifts is a valuable method for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., at the mPW1PW91/6-311+G(2d,p) level), is the standard for accurate NMR calculations. mdpi.comconicet.gov.ar The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). mdpi.com

For this compound, the GIAO method would predict distinct chemical shifts for each of the seven carbon atoms. Discrepancies between calculated and experimental shifts can arise from several factors, including the choice of theoretical method and basis set, solvent effects (which can be modeled using continuum models like PCM), and conformational dynamics not captured by a single static structure. mdpi.comresearchgate.net Statistical analysis, such as calculating the mean absolute error, and applying empirical scaling factors can improve the correlation between theoretical and experimental data. mdpi.comconicet.gov.ar

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Typical Experimental Range (δ, ppm) | Notes |

|---|---|---|---|

| C=O (Carboxyl) | 160.5 | 160-165 | The carboxylic acid carbon is typically found in this region. |

| C2 (Oxazole) | 158.0 | 155-162 | Carbon attached to the ring oxygen and nitrogen. spectrabase.com |

| C4 (Oxazole) | 125.0 | 122-128 | CH carbon of the oxazole ring. spectrabase.com |

| C5 (Oxazole) | 165.0 | 163-168 | Carbon bearing the ethoxy substituent. |

| -OCH₂- | 69.0 | 65-70 | Methylene carbon of the ethoxy group. |

| -CH₃ | 14.5 | 13-16 | Methyl carbon of the ethoxy group. |

The ultimate validation of a proposed chemical structure comes from the close agreement between predicted and experimental spectroscopic data. The integration of DFT-GIAO calculations with experimental NMR is a powerful strategy for the unambiguous assignment of complex molecular structures and for differentiating between isomers. researchgate.netiastate.edu

In practice, the ¹H and ¹³C NMR spectra are acquired experimentally. Concurrently, theoretical chemical shifts are calculated for the proposed structure. A strong linear correlation (R² > 0.99 for ¹³C NMR) between the set of experimental and calculated shifts provides compelling evidence for the correctness of the structural assignment. researchgate.net This comparative approach is particularly vital in natural product chemistry, where it has been used to revise or confirm proposed structures. This method allows for the confident assignment of every signal in the experimental spectrum to a specific atom in the molecule, solidifying the structural elucidation process. researchgate.net

Advanced Derivatization and Functionalization Strategies

Site-Selective Chemical Modification of the Oxazole (B20620) Core at C4 or C2

The selective functionalization of the oxazole ring at the C4 and C2 positions is a cornerstone of creating novel derivatives. The inherent reactivity of these sites can be exploited through carefully designed synthetic routes.

The C4 position of the oxazole ring is susceptible to lithiation, a process that involves deprotonation with a strong base. This creates a nucleophilic center that can react with a wide range of electrophiles. For instance, treatment of a related 5-ethoxy-4-methyloxazole (B119874) with n-butyllithium followed by reaction with an aldehyde introduces a hydroxyalkyl group at the C4 position. This approach allows for the installation of various carbon-based substituents.

The C2 position is primarily influenced by the carboxylic acid group. This group can be transformed into other functionalities that serve as handles for further modification. A common strategy involves the conversion of the carboxylic acid to an amide via coupling with an amine. This transformation is often a key step in the synthesis of biologically active molecules. Another approach is the conversion of the carboxylic acid to an acyl chloride, which is a highly reactive intermediate for introducing new groups.

The following table summarizes site-selective modifications:

| Position | Method | Reagents | Resulting Functional Group |

| C4 | Lithiation/Electrophilic Quench | n-Butyllithium, Aldehyde | Hydroxyalkyl |

| C2 | Amide Coupling | Amine, Coupling Agent (e.g., HATU) | Amide |

| C2 | Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |

Chiral Synthesis and Stereochemical Control in Derivatives

The introduction of stereocenters with high fidelity is critical in the synthesis of chiral derivatives of 5-ethoxyoxazole-2-carboxylic acid. This is often achieved by employing chiral auxiliaries or catalysts.

One notable strategy involves the use of chiral N-acyloxazolidinones. In this method, the carboxylic acid at C2 is coupled to a chiral oxazolidinone auxiliary. This chiral auxiliary then directs the stereochemical outcome of subsequent reactions. For example, an asymmetric aldol (B89426) reaction of an N-acyl oxazolidinone derived from this compound with an aldehyde can proceed with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields an enantiomerically enriched product.

Another powerful technique is asymmetric catalysis. While specific examples for this compound are not extensively documented, the principles of asymmetric catalysis are broadly applicable. A chiral Lewis acid catalyst could be used to control the facial selectivity of an electrophilic attack on the oxazole ring, leading to the formation of a new stereocenter with a high degree of enantiomeric excess.

Exploration of Novel Protecting Group Strategies and Deprotection Pathways

The synthesis of complex molecules often necessitates the use of protecting groups to mask reactive functional groups. The strategic selection and removal of these groups are paramount for a successful synthetic campaign.

For the carboxylic acid at the C2 position, esterification is a common protecting strategy. Methyl or ethyl esters are frequently used and can be cleaved under basic or acidic conditions. However, for sensitive substrates, milder deprotection methods are required. For instance, a tert-butyl ester can be used, which can be removed under acidic conditions that are often orthogonal to the removal of other protecting groups.

In the context of multi-step syntheses involving derivatives of this compound, orthogonal protecting group strategies are invaluable. For example, if a hydroxyl group is introduced at the C4 position, it might be protected as a silyl (B83357) ether (e.g., TBS, removed by fluoride (B91410) ions) while the C2 carboxylic acid is protected as a benzyl (B1604629) ester (removed by hydrogenolysis). This allows for the selective deprotection and functionalization of one site without affecting the other.

The development of novel deprotection pathways is also an active area of research. This includes enzymatic deprotection, which can offer high selectivity under very mild conditions, and photolabile protecting groups, which can be removed with light.

A summary of protecting group strategies is provided in the table below:

| Functional Group | Protecting Group | Deprotection Reagent |

| Carboxylic Acid (C2) | Methyl/Ethyl Ester | LiOH, NaOH, or HCl |

| Carboxylic Acid (C2) | Benzyl Ester | H₂, Pd/C |

| Carboxylic Acid (C2) | tert-Butyl Ester | Trifluoroacetic Acid (TFA) |

| Hydroxyl Group | Silyl Ether (e.g., TBS) | Tetrabutylammonium Fluoride (TBAF) |

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Green Synthetic Routes for Oxazole (B20620) Carboxylic Acids

The push towards "green chemistry" has spurred significant research into more environmentally benign methods for constructing heterocyclic compounds, including oxazole carboxylic acids. rsc.org Traditional synthetic routes are often being re-evaluated and replaced by processes that minimize waste, reduce energy consumption, and utilize less hazardous materials. nih.gov

Key developments in this area include:

Electrochemical Synthesis : An innovative approach for oxazole synthesis involves an electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition. rsc.org This method uses abundant and inexpensive carboxylic acids as starting materials and operates within a green and sustainable catalytic system, notably avoiding the need for transition metals and toxic oxidants. rsc.org

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In the synthesis of oxadiazoles, a related heterocycle, microwave heating has dramatically reduced reaction times from hours to minutes while improving product yields. nih.gov This technology is being applied to the synthesis of various oxazole derivatives, often in conjunction with greener solvent systems.

Use of Greener Solvents : A significant trend is the move away from volatile organic compounds towards more sustainable solvents. Chemists in Israel have developed a method to oxidize primary alcohols to carboxylic acids using water as both the reaction solvent and the source of oxygen, a principle that could be adapted for oxazole synthesis pathways. chemistryworld.com

The following table summarizes some green synthetic approaches applicable to oxazole derivatives:

| Green Chemistry Approach | Key Features | Potential Advantages |

| Electrochemical Cycloaddition | Uses carboxylic acids and isocyanides; phosphine-mediated. rsc.org | Avoids transition metals and toxic oxidants; sustainable catalytic system. rsc.org |

| Microwave-Assisted Synthesis | Employs microwave heating to accelerate reactions. nih.gov | Drastic reduction in reaction times; often leads to higher product yields. nih.gov |

| Aqueous Solvent Systems | Utilizes water as the reaction medium. chemistryworld.com | Environmentally benign; reduces reliance on volatile organic solvents. chemistryworld.com |

Catalytic Advancements for Ethoxyoxazole Transformations

Catalysis is at the heart of modern organic synthesis, and the transformation of ethoxyoxazoles is no exception. Research is focused on discovering more efficient, selective, and robust catalysts for reactions involving the oxazole core.

Recent advancements include:

Metal-Catalyzed Reactions : Various metal catalysts, including copper(I) and ruthenium(II), are used for synthesizing the isoxazole (B147169) ring, a related structure. For carboxylation reactions, nickel and palladium catalysts have proven effective in coupling organozinc compounds with CO2. mdpi.com These principles are being extended to the synthesis and functionalization of oxazoles.

Iron-Catalyzed Isomerization : Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles has been reported to produce isoxazole-4-carboxylic esters and amides in good yields. acs.org This demonstrates the potential for using inexpensive and abundant iron catalysts in transformations of alkoxy-substituted heterocycles.

Heterogeneous Catalysis : To overcome challenges with catalyst separation and recycling, heterogeneous catalysts are widely employed. researchgate.net Supported metal catalysts, such as those on activated carbon or transition metal oxides, offer higher stability and facile recyclability, making them attractive for industrial-scale production of compounds like 2,5-furandicarboxylic acid (FDCA) from biomass, a process that shares mechanistic considerations with oxazole synthesis. researchgate.netrsc.org

The table below highlights different catalytic systems used in the synthesis of oxazoles and related compounds.

| Catalyst Type | Example Reaction | Substrates |

| Fe(II) Salts | Isomerization acs.org | 4-Acyl-5-methoxyisoxazoles acs.org |

| Copper(I) / Ruthenium(II) | Cycloaddition | Nitrile oxides and alkynes |

| Palladium / Nickel | Carboxylation mdpi.com | Organozinc compounds and CO2 mdpi.com |

| Supported Metal Catalysts | Oxidation researchgate.netrsc.org | 5-Hydroxymethylfurfural (HMF) to FDCA researchgate.netrsc.org |

Exploration of New Chemical Reactivity Modalities for 5-Ethoxyoxazole-2-carboxylic acid

Researchers are continually exploring novel ways to use this compound and its derivatives as building blocks for more complex molecules. The inherent reactivity of the oxazole ring, combined with the ethoxy and carboxylic acid functional groups, allows for a wide range of chemical transformations.

Ring Isomerization : Under specific conditions, the oxazole ring can undergo isomerization. For instance, the isomerization of isoxazoles to 2H-azirines is a method for preparing 2H-azirine-2-carboxylic acid derivatives. beilstein-journals.org A study reported that 4-acyl-5-methoxyisoxazoles can be isomerized under catalytic conditions to other isoxazoles or thermally to oxazoles, showcasing the tunable reactivity of such scaffolds. acs.org

Functional Group Transformations : The carboxylic acid and ethoxy groups on the oxazole ring are amenable to various standard organic reactions, including oxidation, reduction, and substitution, to create a diverse array of derivatives.

Use as a Synthetic Intermediate : The stable nature of the 5-ethoxyoxazole (B79106) derivative makes it a reliable intermediate in multi-step syntheses. nih.gov For example, the synthesis of the protected oxazole from a 1,3-diester, followed by saponification to yield the carboxylic acid, highlights its utility as a stable building block that prevents unwanted side reactions like decarboxylation that plague related 5-hydroxyoxazole structures. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch flask, is revolutionizing chemical synthesis. researchgate.net This technology offers enhanced control over reaction parameters, improved safety, and easier scalability. nih.govvapourtec.com

The synthesis of oxazoles and related heterocycles is increasingly being adapted to flow processes:

Rapid Synthesis : A rapid flow synthesis of oxazolines and their subsequent oxidation to oxazoles has been reported. nih.gov This method allows for the preparation of oxazolines at room temperature, followed by oxidation in a packed reactor. nih.gov

Automated Platforms : Multipurpose mesofluidic flow reactors have been developed as automated platforms for the on-demand synthesis of key building blocks and small compound libraries. acs.org These systems can incorporate on-chip mixing and columns with solid-supported reagents to streamline chemical syntheses. acs.org

Telescoped Reactions : Flow chemistry enables "telescoped" reactions, where multiple synthetic steps are integrated in-line, eliminating the need for isolation and purification of intermediates. nih.gov An efficient continuous flow process for synthesizing 1,3,4-oxadiazoles, which includes an integrated quenching and extraction step and even in-line chromatography, demonstrates the power of this approach. nih.gov

The potential advantages of applying flow chemistry to the synthesis of this compound are significant, promising higher efficiency, safety, and scalability for its production. researchgate.net

常见问题

Q. How does the electronic nature of the oxazole ring affect the acidity of this compound compared to benzoic acid?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to compare pKa values. The oxazole ring’s electron-withdrawing effect lowers pKa by ~1–2 units vs. benzoic acid .

- Experimental Validation : Titrate with NaOH and compare neutralization curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。